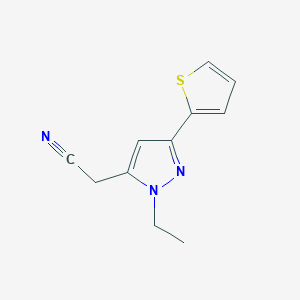

2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile

CAS No.: 2098131-38-3

Cat. No.: VC3149619

Molecular Formula: C11H11N3S

Molecular Weight: 217.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098131-38-3 |

|---|---|

| Molecular Formula | C11H11N3S |

| Molecular Weight | 217.29 g/mol |

| IUPAC Name | 2-(2-ethyl-5-thiophen-2-ylpyrazol-3-yl)acetonitrile |

| Standard InChI | InChI=1S/C11H11N3S/c1-2-14-9(5-6-12)8-10(13-14)11-4-3-7-15-11/h3-4,7-8H,2,5H2,1H3 |

| Standard InChI Key | LXDXEPRRGXZLRW-UHFFFAOYSA-N |

| SMILES | CCN1C(=CC(=N1)C2=CC=CS2)CC#N |

| Canonical SMILES | CCN1C(=CC(=N1)C2=CC=CS2)CC#N |

Introduction

Chemical Structure and Properties

2-(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile features a pyrazole ring substituted with an ethyl group at the N1 position, a thiophen-2-yl group at the C3 position, and an acetonitrile moiety at the C5 position. This arrangement of functional groups contributes to the compound's chemical behavior and potential biological interactions. The compound represents an interesting subject for research due to the presence of both electron-rich (thiophene) and electron-withdrawing (nitrile) groups within its structure.

The physical and chemical properties of this compound are determined by its molecular structure and functional groups. The compound has a molecular weight of 217.29 g/mol and is identified by the CAS number 2098131-38-3. The presence of a nitrile group imparts specific chemical reactivity, while the thiophene ring contributes to the compound's aromaticity and potential for π-π interactions in biological systems.

Structural Comparison with Related Compounds

To better understand the potential properties and applications of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile, a comparative analysis with structurally related compounds provides valuable insights.

Comparison with Positional Isomer

2-(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile represents a positional isomer of our target compound, with the acetonitrile group attached to position 4 instead of position 5 on the pyrazole ring. Despite having the same molecular formula (C11H11N3S) and molecular weight (217.29 g/mol), this positional difference significantly impacts the compound's properties:

-

Electronic distribution: The position of the acetonitrile group alters the electron density distribution throughout the molecule, potentially affecting reactivity.

-

Spatial orientation: The different substitution position changes the three-dimensional arrangement of the functional groups, which can impact biological target interactions.

-

Reaction pathways: The positional difference may necessitate different synthetic routes and can result in distinct chemical behavior.

Comparison with Amine Analog

2-(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine (CAS: 2098039-44-0) represents an amine analog of our target compound, where the nitrile group is replaced by an amine functionality . This structural difference introduces significant changes in properties:

-

Basicity: The amine group is basic, while the nitrile group is weakly electron-withdrawing, creating different electronic environments.

-

Hydrogen bonding: The amine group can act as both hydrogen bond donor and acceptor, unlike the nitrile group which can only act as an acceptor.

-

Solubility profile: The amine functionality typically enhances water solubility compared to the nitrile group.

-

Molecular weight: The amine analog has a slightly higher molecular weight of 221.32 g/mol compared to 217.29 g/mol for the nitrile compound .

Comparison with Isopropyl Analog

2-(1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile (CAS: 2098004-94-3) differs from our target compound in two key aspects: it contains an isopropyl group at N1 (rather than ethyl) and features a thiophen-3-yl group instead of a thiophen-2-yl substituent . These structural differences result in:

-

Steric effects: The larger isopropyl group introduces greater steric hindrance compared to the ethyl group.

-

Molecular weight: The isopropyl analog has a higher molecular weight of 231.32 g/mol due to the additional methyl group .

-

Connectivity: The different position of attachment to the thiophene ring (position 3 vs. position 2) alters the three-dimensional structure and potential interaction points of the molecule.

Table 2: Comparative Analysis of Structural Analogs

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| 2-(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile | C11H11N3S | 217.29 g/mol | Reference compound |

| 2-(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile | C11H11N3S | 217.29 g/mol | Acetonitrile at position 4 vs. position 5 |

| 2-(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine | C11H15N3S | 221.32 g/mol | Amine group vs. nitrile group |

| 2-(1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile | C12H13N3S | 231.32 g/mol | Isopropyl vs. ethyl at N1; thiophen-3-yl vs. thiophen-2-yl |

Research Challenges and Knowledge Gaps

Despite the potential applications of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile, several research challenges and knowledge gaps remain to be addressed:

-

Synthesis optimization: Development of efficient and scalable synthesis methods specific to this compound represents an important research challenge.

-

Structure-activity relationships: Comprehensive studies comparing the biological activities of this compound with its structural analogs would provide valuable insights into the impact of specific functional groups and their positions.

-

Physicochemical characterization: Detailed investigation of physicochemical properties including solubility, stability, and spectroscopic characteristics would enhance understanding of this compound's behavior under various conditions.

-

Target identification: For potential pharmaceutical applications, identification of specific biological targets and mechanisms of action represents a critical knowledge gap.

These research challenges highlight the need for dedicated studies focusing specifically on 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile to fully explore its potential applications and properties.

Future Research Directions

Based on the current understanding of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile and related compounds, several promising research directions emerge:

-

Synthetic methodology development: Establishment of efficient and selective synthetic routes specific to this compound would facilitate broader research into its applications.

-

Biological activity screening: Comprehensive evaluation of potential biological activities, particularly anti-inflammatory, antimicrobial, and enzyme inhibition properties, would provide valuable insights into pharmaceutical applications.

-

Structure modification studies: Systematic modification of the core structure to develop structure-activity relationships would enhance understanding of key pharmacophores.

-

Materials applications exploration: Investigation of potential applications in coordination chemistry, catalysis, and functional materials would broaden the compound's utility beyond pharmaceutical research.

-

Computational studies: Molecular modeling and computational chemistry approaches could predict interactions with biological targets and guide experimental design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume